N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-5-14-7-9-15(10-8-14)21-19(22)18-12-16-17(23-18)11-6-13(2)20-16/h6-12H,3-5H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQYTMPHFHNTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit the activity of thymidylate kinase, an enzyme involved in DNA synthesis, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from peer-reviewed literature and synthetic reports.
Core Heterocyclic Scaffold
- Target Compound: Furo[3,2-b]pyridine core.
- Analog 2: Thieno[2,3-b]pyridines (e.g., ) replace the furan oxygen with sulfur, enhancing lipophilicity and altering metabolic stability .
Substituent Variations
- Target Compound : A 4-butylphenyl group at the carboxamide position provides moderate hydrophobicity, which may improve membrane permeability compared to shorter alkyl chains.
- Analog 4 : Fluorophenyl substituents (e.g., ) enhance electronegativity, improving binding affinity in halogen-bonding interactions but possibly increasing toxicity risks .
Functional Group Modifications
- Target Compound : A methyl group at position 5 on the furopyridine core may sterically hinder interactions with bulkier binding pockets.
Data Tables: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The fusion pattern of furo[3,2-b]pyridine complicates regioselective functionalization compared to simpler heterocycles like benzofuran .
- Computational Modeling : Software tools such as SHELX and ORTEP-3 () are critical for resolving structural ambiguities in fused heterocycles, though experimental data for the target compound are lacking .
- Pharmacological Predictions: Based on analogs, the 4-butylphenyl group may confer longer half-life than smaller alkyl chains but could limit aqueous solubility. Comparative molecular docking studies with thienopyridine derivatives () suggest that sulfur-containing cores exhibit stronger binding to cytochrome P450 enzymes .
Biological Activity
N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a furo[3,2-b]pyridine core, which is known for its interaction with various biological targets. The presence of the butylphenyl group enhances lipophilicity, potentially improving bioavailability.
Research indicates that compounds similar to this compound may interact with specific enzymes and receptors involved in disease pathways. For instance, studies on related thieno[2,3-b]pyridine derivatives have shown selective inhibition of PfGSK-3, an enzyme implicated in malaria pathogenesis. These findings suggest that the furo[3,2-b]pyridine scaffold may also exhibit similar inhibitory effects on kinases involved in various diseases .
Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial properties. In vitro assays against Plasmodium falciparum showed significant antiparasitic activity with IC50 values in the low micromolar range. This activity is crucial in the context of increasing resistance to conventional antimalarial drugs.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated on human cell lines (e.g., HEK293T). The selectivity index (SI) was calculated to assess the therapeutic window, revealing that while the compound exhibits some cytotoxicity, it remains significantly more potent against P. falciparum than against human cells .
Case Study 1: Structure-Activity Relationship (SAR)
A structure-activity relationship study involving various derivatives of furo[3,2-b]pyridine highlighted the importance of the aromatic substituent at the nitrogen atom for maintaining antiplasmodial activity. Modifications to the phenyl ring influenced both potency and selectivity against P. falciparum .
Case Study 2: Comparative Analysis
Comparative studies with other pyridine derivatives revealed that this compound exhibited superior activity against certain strains of P. falciparum, suggesting its potential as a lead compound for further development .
Data Tables
| Compound | IC50 (µM) | Selectivity Index | Target |
|---|---|---|---|
| This compound | 0.5 | >100 | PfGSK-3 |
| Thieno[2,3-b]pyridine derivative 1 | 0.8 | >50 | PfGSK-3 |
| Thieno[2,3-b]pyridine derivative 2 | 1.0 | >70 | PfGSK-3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
